Dicyclohexyl(4'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide
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Overview
Description
Dicyclohexyl(4’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide is a complex organophosphorus compound It is characterized by the presence of a phosphine oxide group attached to a biphenyl structure, which is further substituted with a hydroxy group and two cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl(4’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide typically involves the reaction of dicyclohexylphosphine with a biphenyl derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where dicyclohexylphosphine is reacted with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or THF and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar catalytic processes. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(4’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as phenylsilane and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base and a palladium catalyst are typical.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Regeneration of the phosphine.
Substitution: Formation of substituted phosphine oxides.
Scientific Research Applications
Dicyclohexyl(4’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide has diverse applications in scientific research:
Chemistry: Used as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of advanced materials and as a flame retardant additive in polymers.
Mechanism of Action
The mechanism by which dicyclohexyl(4’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphine oxide group can participate in electron donation and withdrawal, influencing the reactivity of the metal center. This coordination can facilitate various catalytic transformations, including cross-coupling and hydrogenation reactions .
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylphosphine: Similar in structure but lacks the biphenyl and hydroxy groups.
XPhos: A biaryl monophosphine ligand with similar applications in catalysis.
SPhos: Another biaryl phosphine ligand used in similar catalytic processes.
Uniqueness
Dicyclohexyl(4’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide is unique due to the presence of the hydroxy group on the biphenyl structure, which can influence its reactivity and coordination properties. This makes it a valuable ligand in specific catalytic applications where traditional phosphine ligands may not be as effective.
Properties
Molecular Formula |
C24H31O2P |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-(2-dicyclohexylphosphorylphenyl)phenol |
InChI |
InChI=1S/C24H31O2P/c25-20-17-15-19(16-18-20)23-13-7-8-14-24(23)27(26,21-9-3-1-4-10-21)22-11-5-2-6-12-22/h7-8,13-18,21-22,25H,1-6,9-12H2 |
InChI Key |
UXEWFTAEIAWINF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(=O)(C2CCCCC2)C3=CC=CC=C3C4=CC=C(C=C4)O |
Origin of Product |
United States |
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